molecular formula C10H13NO4S B13610495 Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate

Cat. No.: B13610495
M. Wt: 243.28 g/mol
InChI Key: VBYXNHWLDXKMAZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate is an organic compound with the molecular formula C10H13NO4S It is a derivative of phenylacetic acid and contains a methanesulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-methanesulfonylphenyl)acetate typically involves the reaction of 4-methanesulfonylbenzylamine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.

    Reaction with Methyl Chloroacetate:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

  • Oxidation

      Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

      Conditions: Acidic or basic conditions, depending on the oxidizing agent used

  • Reduction

      Reagents: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst)

      Conditions: Anhydrous conditions, inert atmosphere

  • Substitution

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Basic or acidic conditions, depending on the nature of the substituent

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives, depending on the nature of the substituent

Scientific Research Applications

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It can be used in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-methanesulfonylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups.

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation

The exact mechanism of action may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-amino-2-(4-nitrophenyl)acetate: Contains a nitro group instead of a methanesulfonyl group. It has different chemical reactivity and biological activities.

    Methyl 2-amino-2-(4-chlorophenyl)acetate: Contains a chloro group instead of a methanesulfonyl group

    Methyl 2-amino-2-(4-methylphenyl)acetate: Contains a methyl group instead of a methanesulfonyl group. It has different physical and chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

methyl 2-amino-2-(4-methylsulfonylphenyl)acetate

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)9(11)7-3-5-8(6-4-7)16(2,13)14/h3-6,9H,11H2,1-2H3

InChI Key

VBYXNHWLDXKMAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

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